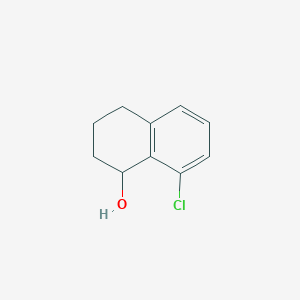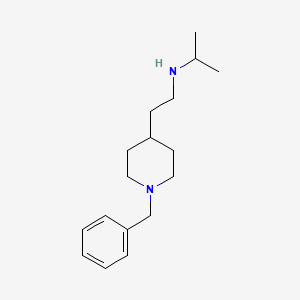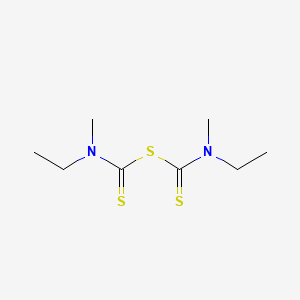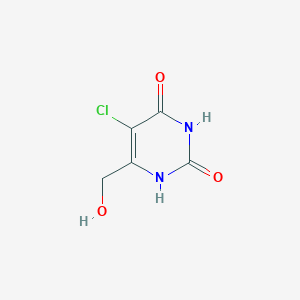
5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, particularly in nucleic acids like DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 5-position, a hydroxymethyl group at the 6-position, and two keto groups at the 2- and 4-positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione typically involves the chlorination of 6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of 5-substituted pyrimidinediones.
Oxidation: Formation of 5-chloro-6-carboxy-2,4(1H,3H)-pyrimidinedione.
Reduction: Formation of 5-chloro-6-(hydroxymethyl)-2,4-dihydroxypyrimidine.
Applications De Recherche Scientifique
5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in nucleic acid analogs and as a building block for nucleotide synthesis.
Medicine: Investigated for its potential antiviral and anticancer properties due to its structural similarity to nucleotides.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with biological macromolecules. It can mimic natural nucleotides and incorporate into DNA or RNA, potentially disrupting normal cellular processes. The chlorine atom and hydroxymethyl group contribute to its reactivity and ability to form covalent bonds with target molecules. This compound may inhibit enzymes involved in nucleic acid synthesis, leading to antiviral or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A pyrimidine analog used as an anticancer agent.
Cytosine: A natural pyrimidine base found in DNA and RNA.
Thymine: Another natural pyrimidine base found in DNA.
Uniqueness
5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C5H5ClN2O3 |
|---|---|
Poids moléculaire |
176.56 g/mol |
Nom IUPAC |
5-chloro-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H5ClN2O3/c6-3-2(1-9)7-5(11)8-4(3)10/h9H,1H2,(H2,7,8,10,11) |
Clé InChI |
LESKGPCWILSNGK-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=O)NC(=O)N1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



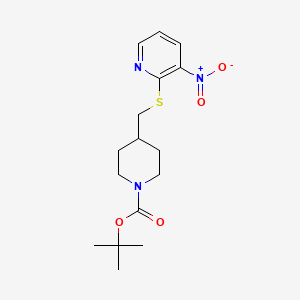
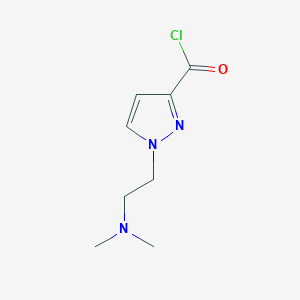

![3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane](/img/structure/B13974636.png)
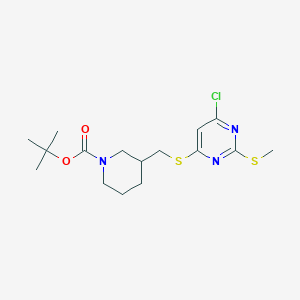
![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)

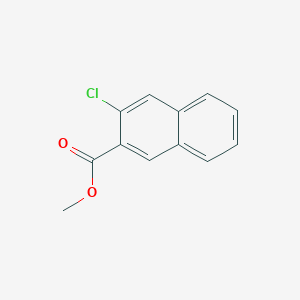
![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)
